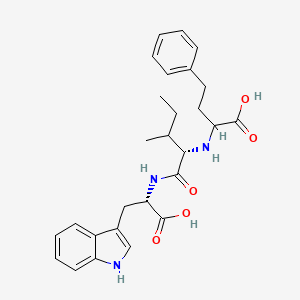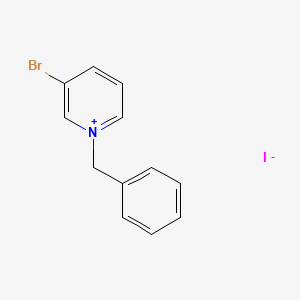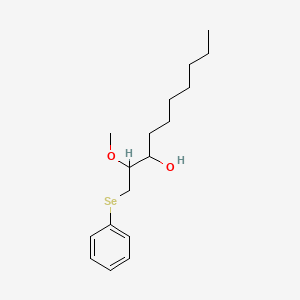
2-Methoxy-1-(phenylselanyl)decan-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1-(phenylselanyl)decan-3-OL is an organic compound that belongs to the class of alcohols It features a methoxy group, a phenylselanyl group, and a hydroxyl group attached to a decane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(phenylselanyl)decan-3-OL typically involves the reaction of a decane derivative with phenylselenol and methanol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-1-(phenylselanyl)decan-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the phenylselanyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of decane derivatives without the phenylselanyl group.
Substitution: Formation of various substituted decane derivatives.
Applications De Recherche Scientifique
2-Methoxy-1-(phenylselanyl)decan-3-OL has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methoxy-1-(phenylselanyl)decan-3-OL involves its interaction with specific molecular targets. The phenylselanyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The methoxy and hydroxyl groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-1-(phenylselanyl)octan-3-OL: Similar structure but with a shorter carbon chain.
2-Methoxy-1-(phenylselanyl)hexan-3-OL: Another similar compound with an even shorter carbon chain.
Uniqueness
2-Methoxy-1-(phenylselanyl)decan-3-OL is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
74824-96-7 |
|---|---|
Formule moléculaire |
C17H28O2Se |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
2-methoxy-1-phenylselanyldecan-3-ol |
InChI |
InChI=1S/C17H28O2Se/c1-3-4-5-6-10-13-16(18)17(19-2)14-20-15-11-8-7-9-12-15/h7-9,11-12,16-18H,3-6,10,13-14H2,1-2H3 |
Clé InChI |
WFJLSUYSYOHEII-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C(C[Se]C1=CC=CC=C1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


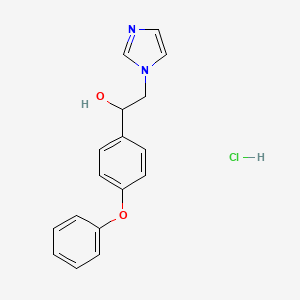
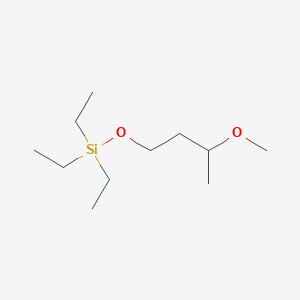

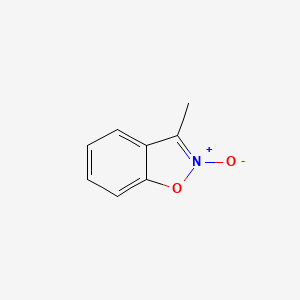
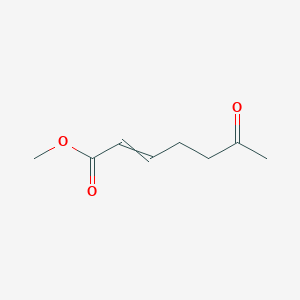
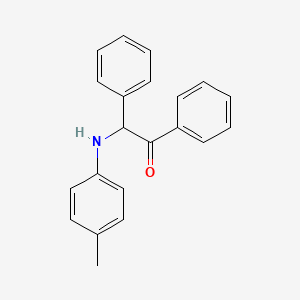


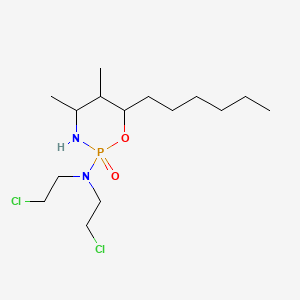
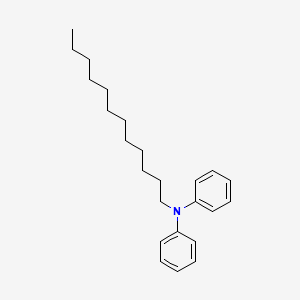
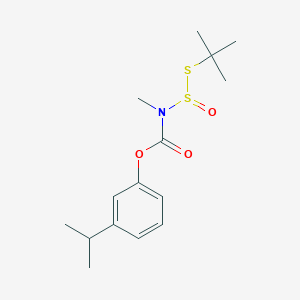
![1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one](/img/structure/B14437222.png)
